![molecular formula C23H26N4O2S B7552887 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide](/img/structure/B7552887.png)
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide, also known as IND24, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is structurally related to other compounds such as sildenafil and tadalafil. IND24 has been studied for its potential use in treating various medical conditions, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurological research, 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and physiological effects:
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of acetylcholinesterase activity. In addition, 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. However, one limitation of using 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide in lab experiments is its potential toxicity, which may require careful handling and monitoring.
Future Directions
There are several future directions for research on 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its chemical properties for improved efficacy and safety. In addition, research on the pharmacokinetics and pharmacodynamics of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide may provide valuable insights into its potential use in clinical settings.
Synthesis Methods
The synthesis of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide involves several steps, including the reaction of 1H-indole-2-carboxylic acid with piperazine, followed by the addition of 2-methylsulfanylphenyl acetic acid and subsequent cyclization. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been studied for its potential use in treating various medical conditions, including cancer and neurological disorders. In cancer research, 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16(22(28)25-19-9-5-6-10-21(19)30-2)26-11-13-27(14-12-26)23(29)20-15-17-7-3-4-8-18(17)24-20/h3-10,15-16,24H,11-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMFFRHQYRTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.